molecular formula C8H15NO B13543889 4A-methyloctahydrofuro[3,4-b]pyridine

4A-methyloctahydrofuro[3,4-b]pyridine

Cat. No.: B13543889
M. Wt: 141.21 g/mol
InChI Key: VUGMYTZDDHEGHJ-UHFFFAOYSA-N
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Description

4A-methyloctahydrofuro[3,4-b]pyridine is a heterocyclic compound that features a fused ring system containing both furan and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4A-methyloctahydrofuro[3,4-b]pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under specific conditions. For instance, the reaction of 3-amino-1H-pyrazolo[3,4-b]pyridine with benzaldehydes and acetophenones in the presence of barium hydroxide in DMF at 150°C for several hours can yield the desired compound . Another approach involves microwave-assisted synthesis, which offers advantages such as milder conditions, higher reaction rates, and improved product purity .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the recovery and reuse of catalysts and solvents are crucial for cost-effective and environmentally friendly industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

4A-methyloctahydrofuro[3,4-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the ring system.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds. Substitution reactions can introduce various functional groups, such as halogens or nitro groups, onto the ring system.

Scientific Research Applications

4A-methyloctahydrofuro[3,4-b]pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 4A-methyloctahydrofuro[3,4-b]pyridine exerts its effects involves interactions with specific molecular targets and pathways. For instance, in anticancer applications, the compound may inhibit microtubule polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis . In antimicrobial applications, it may interfere with essential bacterial enzymes, disrupting cellular processes and leading to cell death.

Comparison with Similar Compounds

4A-methyloctahydrofuro[3,4-b]pyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

4a-methyl-2,3,4,5,7,7a-hexahydro-1H-furo[3,4-b]pyridine

InChI

InChI=1S/C8H15NO/c1-8-3-2-4-9-7(8)5-10-6-8/h7,9H,2-6H2,1H3

InChI Key

VUGMYTZDDHEGHJ-UHFFFAOYSA-N

Canonical SMILES

CC12CCCNC1COC2

Origin of Product

United States

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